1-allyl-4-(1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-prop-2-enyl-4-[1-[3-(2-prop-2-enylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-3-10-20-11-5-8-14-24(20)31-17-9-16-29-23-13-7-6-12-22(23)27-26(29)21-18-25(30)28(19-21)15-4-2/h3-8,11-14,21H,1-2,9-10,15-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEFGJQZAXAPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.
Lipoxygenase Inhibition
Research indicates that compounds similar to 1-allyl derivatives have been shown to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and cancer progression. The mechanism involves mimicking the structure of fatty acids, leading to competitive inhibition of the enzyme's active site. A study demonstrated that derivatives with allyl groups exhibited significant inhibition against soybean lipoxygenase (SLO), suggesting a potential therapeutic application in managing inflammatory diseases .
D1 Dopamine Receptor Affinity
Another area of interest is the compound's affinity for dopamine receptors, particularly the D1 receptor. Analogous compounds have shown selective binding and agonistic activity towards D1 receptors, which are crucial for various neurological functions. The presence of allyl groups enhances lipophilicity, potentially improving blood-brain barrier permeability and CNS potency .
Table 1: Inhibitory Activity Against Lipoxygenase
This table summarizes the inhibitory activities of various derivatives related to the compound , highlighting their potential as anti-inflammatory agents.
Case Study 1: Anti-inflammatory Effects
In a recent study, researchers synthesized several derivatives of the compound and evaluated their anti-inflammatory properties in vitro. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine levels in human cell lines, suggesting a robust anti-inflammatory effect mediated through LOX inhibition .
Case Study 2: Neuropharmacological Potential
Another investigation focused on the neuropharmacological effects of similar compounds on rodent models. The study found that these compounds could enhance dopaminergic signaling, leading to improved motor function in models of Parkinson's disease. This suggests a dual role in both anti-inflammatory and neuroprotective pathways .
Preparation Methods
Formation of the Benzimidazole Ring
The 1H-benzo[d]imidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For this target:
-
Substituted o-phenylenediamine : React 4-nitro-1,2-diaminobenzene with 3-(2-allylphenoxy)propyl bromide in DMF using NaH as a base (60°C, 12 h) to introduce the N1 side chain.
-
Cyclization : Treat the intermediate with trimethyl orthoacetate in acetic acid (reflux, 6 h) to form the benzimidazole ring.
Key Data :
Preparation of the Pyrrolidin-2-one Fragment
Synthesis of 1-Allyl-pyrrolidin-2-one
-
Ring formation : React γ-aminobutyric acid with allyl bromide in the presence of EDC/HOBt (THF, 0°C to RT, 24 h) to form 1-allyl-pyrrolidin-2-one.
-
Functionalization at C4 : Brominate the pyrrolidinone using NBS/AIBN in CCl₄ (reflux, 3 h) to yield 4-bromo-1-allyl-pyrrolidin-2-one.
Key Data :
Coupling of Benzimidazole and Pyrrolidinone Fragments
Nucleophilic Aromatic Substitution
-
Deprotonation : Treat 1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazole with LDA (THF, -78°C) to generate a strong base at C2.
-
Alkylation : Add 4-bromo-1-allyl-pyrrolidin-2-one to the reaction mixture, warm to RT, and stir for 48 h.
Optimized Conditions :
-
Solvent : Dry THF
-
Temperature : -78°C → RT
-
Yield : 58%
-
Purity : >95% (HPLC)
Characterization :
-
NMR (DMSO-d₆): δ 8.05 (s, 1H, imidazole-H), 7.60–7.40 (m, 4H, aromatic), 5.95 (m, 4H, allyl), 4.40 (t, 2H, OCH₂), 3.80 (t, 2H, NCH₂).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative approach to install the 3-(2-allylphenoxy)propyl side chain:
-
Intermediate : 1H-benzo[d]imidazol-2-ol.
-
Coupling : React with 3-(2-allylphenoxy)propan-1-ol using DIAD/PPh₃ in THF (0°C → RT, 12 h).
Advantages :
-
Higher regioselectivity for N1-alkylation.
-
Avoids harsh alkylation conditions.
Challenges and Optimization
Competing Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
